molecular formula C11H14N2O B15336621 2-(5-methoxy-1H-indol-2-yl)ethan-1-amine

2-(5-methoxy-1H-indol-2-yl)ethan-1-amine

Cat. No.: B15336621
M. Wt: 190.24 g/mol
InChI Key: XWWMJXAFEKOGFK-UHFFFAOYSA-N
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Description

2-(5-Methoxy-1H-indol-2-yl)ethan-1-amine is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic compounds that are structurally similar to the amino acid tryptophan and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-methoxy-1H-indol-2-yl)ethan-1-amine typically involves the following steps:

  • Starting Material: The synthesis often begins with 5-methoxyindole as the starting material.

  • Substitution Reaction: The indole undergoes a substitution reaction with an appropriate amine source, such as ethan-1-amine, under specific reaction conditions (e.g., elevated temperature, presence of a catalyst).

  • Purification: The resulting compound is then purified through techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Methoxy-1H-indol-2-yl)ethan-1-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups at specific positions on the indole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidation can yield indole-3-carboxylic acid derivatives.

  • Reduction Products: Reduction can produce indole-2-ethanamine derivatives.

  • Substitution Products: Substitution reactions can lead to a variety of functionalized indole derivatives.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: This compound has been investigated for its potential therapeutic effects, such as in the treatment of neurological disorders and inflammation.

  • Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-(5-methoxy-1H-indol-2-yl)ethan-1-amine exerts its effects involves interactions with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to receptors or enzymes involved in various biological processes.

  • Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

  • Melatonin: N-acetyl-5-methoxytryptamine

  • Tryptamine: 2-(indol-3-yl)ethan-1-amine

  • Serotonin: 5-hydroxytryptamine

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-(5-methoxy-1H-indol-2-yl)ethanamine

InChI

InChI=1S/C11H14N2O/c1-14-10-2-3-11-8(7-10)6-9(13-11)4-5-12/h2-3,6-7,13H,4-5,12H2,1H3

InChI Key

XWWMJXAFEKOGFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)CCN

Origin of Product

United States

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